Chemical structure and properties of 1-Oxaspiro[4.5]dec-2-ene
Chemical structure and properties of 1-Oxaspiro[4.5]dec-2-ene
An In-Depth Technical Guide to the 1-Oxaspiro[4.5]dec-2-ene Scaffold: Structural Dynamics, Synthetic Workflows, and Cross-Disciplinary Applications
Executive Summary
The drive to "escape from flatland" in modern medicinal chemistry and materials science has elevated the importance of spirocyclic compounds. Among these, 1-oxaspiro[4.5]dec-2-ene represents a highly versatile, rigid three-dimensional pharmacophore and synthetic intermediate. Characterized by a cyclohexane ring spiro-fused to a 2,5-dihydrofuran moiety, this architecture provides unique steric shielding and conformational restriction.
This whitepaper provides a comprehensive analysis of the 1-oxaspiro[4.5]dec-2-ene scaffold, detailing its physicochemical properties, advanced synthetic methodologies—specifically focusing on thermodynamically driven metathesis/isomerization sequences—and its emerging applications in oligonucleotide therapeutics and functional materials.
Chemical Identity & Physicochemical Profiling
The spirocyclic core of 1-oxaspiro[4.5]dec-2-ene features a highly strained spiro carbon (C5) that dictates the spatial orientation of its two constituent rings. The presence of the vinylic ether system (the 2-ene double bond) makes it a valuable precursor for further functionalization, such as epoxidation or cross-coupling.
Table 1: Structural and Spectroscopic Properties of 1-Oxaspiro[4.5]dec-2-ene
| Property | Value / Description |
| IUPAC Name | 1-Oxaspiro[4.5]dec-2-ene |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless oil[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.20 (dd, J = 5.0, 2.4 Hz, 1H), 4.74 (dd, J = 5.2, 2.6 Hz, 1H), 2.33 (t, J = 2.4 Hz, 2H), 1.75–1.60 (m, 4H), 1.58–1.35 (m, 6H)[1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.4, 98.4, 78.1, 46.1, 40.7, 26.3, 22.3[1] |
| Related Scaffold | 1-Oxaspiro[4.5]decan-2-one (CAS: 699-61-6, C₉H₁₄O₂)[2] |
Advanced Synthetic Methodology: Metathesis/Isomerization Sequence
Synthesizing cyclic vinyl ethers directly via standard Ring-Closing Metathesis (RCM) is notoriously difficult due to the rapid decomposition of the alkylidene species into long-lived hydride complexes. To bypass this, Rajkiewicz et al. developed a highly efficient spontaneous metathesis/isomerization sequence [1].
Mechanistic Rationale & Causality
The reaction begins with the RCM of 1-(allyloxy)-1-vinylcyclohexane to form the kinetic product (1-oxaspiro[4.5]dec-3-ene). However, by utilizing 2-methyltetrahydrofuran (2-MeTHF) as a solvent in a sealed pressure ampoule, the system can be superheated to 120 °C (well above the solvent's 80.2 °C boiling point)[3]. This thermal energy acts as a trigger, allowing the ruthenium catalyst to facilitate the spontaneous migration of the double bond to the thermodynamically favored 2-ene position. Computational analyses confirm that the isomerized product is energetically more favorable by 2–4 kcal/mol[4].
Fig 1: Thermodynamic driving force in the metathesis/isomerization sequence.
Step-by-Step Protocol: Synthesis of 1-Oxaspiro[4.5]dec-2-ene
This protocol is designed as a self-validating system; successful double-bond migration is confirmed via the distinct vinylic shifts in the ¹H NMR spectrum.
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Reaction Setup: Oven-dry a pressure ampoule and purge with argon. Add 1-(allyloxy)-1-vinylcyclohexane (1 mmol, 166 mg) and durene (1 equiv, internal standard)[1].
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Solvent Introduction: Inject 10 mL of anhydrous 2-MeTHF to achieve a substrate concentration of 0.1 M. Expert Insight: 2-MeTHF is chosen not only for its "green" profile but for its specific vapor pressure characteristics under sealed heating[3].
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Catalyst Addition: Add Hoveyda-Grubbs second-generation catalyst (Gre II) at a 2.5 mol % loading (25 μmol, 16.8 mg)[1].
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Thermal Activation: Seal the ampoule under positive argon pressure. Transfer to an oil bath pre-heated to 120 °C (ensure a blast-shield is utilized) and stir vigorously for 24 hours[5].
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Quenching: Cool the vessel to ambient temperature. Quench the active ruthenium species by adding ethyl vinyl ether (1 mL of a 0.2 M solution in DCM)[5].
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Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography using a highly non-polar eluent system (Ethyl Acetate/Cyclohexane, 1:19)[1].
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Validation: Isolate the product as a colorless oil (Typical yield: ~85%). Validate the completion of isomerization via ¹H NMR: the disappearance of terminal alkene protons and the emergence of internal vinylic protons at δ 6.20 (dd) and 4.74 (dd) confirms the 2-ene structure[1].
Translational Applications
The rigid, spirocyclic nature of the 1-oxaspiro[4.5]decane family has led to its integration across diverse scientific fields, from neuropharmacology to materials science.
Oligonucleotide Therapeutics (ASOs)
A major hurdle in Antisense Oligonucleotide (ASO) therapy is in vivo degradation by nucleases. Recent breakthroughs have demonstrated that incorporating a thymidine derivative with a 1-oxaspiro[4.5]decane skeleton into oligonucleotides significantly enhances both duplex-forming ability and nuclease resistance[6]. The steric bulk of the spiro-cyclohexane ring shields the phosphodiester backbone from enzymatic cleavage without disrupting the Watson-Crick base pairing geometry.
Medicinal Chemistry & Neuropharmacology
Spirocyclic frameworks are highly prized in drug discovery for their ability to project functional groups into three-dimensional space, improving target specificity. Derivatives such as 1-oxa-3-azaspiro[4.5]decane have been extensively investigated as potent Neuropeptide Y5 (NPY5) receptor antagonists, serving as critical leads in the research of eating disorders and obesity[7].
Functional Perfumery and Materials
In consumer chemical products, volatile fragrant lactones degrade rapidly in alkaline environments (e.g., laundry detergents). 1-Oxaspiro[4.5]decane derivatives act as highly stable fragrance precursors[8]. Because the spiro-acetal/ether linkage is resistant to alkaline hydrolysis, these compounds remain dormant during storage and washing. They undergo controlled cleavage only upon exposure to specific triggers (such as UV light during sun-drying), releasing the active fragrant lactones directly onto the fabric[9].
Fig 2: Cross-disciplinary applications of the 1-oxaspiro[4.5]decane framework.
References
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National Center for Biotechnology Information (PubChem). 1-Oxaspiro[4.5]decan-2-one; CID 12783. Retrieved from:[Link]
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Rajkiewicz, A. A., Kajetanowicz, A., & Grela, K. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 1831–1837. Retrieved from:[Link]
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Obika, S., et al. (2022). Synthesis, Duplex-Forming Ability, and Nuclease Resistance of Oligonucleotides Containing a Thymidine Derivative with a 1-Oxaspiro[4.5]decane Skeleton. Chemical and Pharmaceutical Bulletin, 70(11). Retrieved from:[Link]
- Givaudan SA. (2000). Duft Vorläufer (Fragrance Precursors). European Patent EP1167362B1.
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- 1. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ORCID [orcid.org]
- 7. 3,6-Dimethyl-1-oxaspiro[4.5]decane|For Research [benchchem.com]
- 8. EP1167362B1 - Duft Vorläufer - Google Patents [patents.google.com]
- 9. EP1167362B1 - Duft Vorläufer - Google Patents [patents.google.com]
